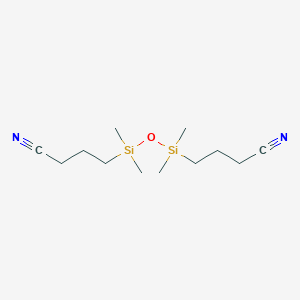

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[[3-cyanopropyl(dimethyl)silyl]oxy-dimethylsilyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWQNNPLLMFDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC#N)O[Si](C)(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345953 | |

| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18027-80-0 | |

| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane chemical structure and properties

An In-depth Technical Guide to 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant methodologies.

Chemical Identity and Structure

This compound is a specialty organosilicon compound characterized by a flexible siloxane backbone with cyanopropyl functional groups at each end.[1] This unique hybrid structure, combining an inorganic-like stable backbone with reactive organic nitrile groups, gives it a distinct profile of properties.[2]

-

IUPAC Name: 4-[[3-cyanopropyl(dimethyl)silyl]oxy-dimethylsilyl]butanenitrile[3]

-

Synonym(s): 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile]

Chemical Structure Representations:

-

SMILES String: C--INVALID-LINK--(CCCC#N)O--INVALID-LINK--(C)CCCC#N

-

InChI: 1S/C12H24N2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-8,11-12H2,1-4H3[3]

-

InChIKey: WDWQNNPLLMFDRG-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application development.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 268.50 g/mol | [3][4] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.934 g/mL at 25 °C | [1][5] |

| Boiling Point | 160-162 °C at 2 mmHg | [1][5] |

| Refractive Index | n20/D 1.444 | [5] |

| Flash Point | 105 °C (221 °F) - closed cup | [5] |

| Assay/Purity | 92% - 97% | [6] |

| Topological Polar Surface Area | 56.8 Ų | [3][5] |

Spectroscopic Data

While detailed spectra require specific analytical execution, the following provides an overview of available spectral information.

| Spectroscopy Type | Data Reference |

| ¹³C NMR | Available spectral data confirms the carbon framework.[7] |

| ¹H NMR | Spectral data is available for related structures like 1,1,3,3-Tetramethyldisiloxane.[8] |

| Mass Spectrometry | Data is available, indicating fragmentation patterns.[3] |

| Infrared (IR) Spectroscopy | Spectral data is available.[7] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of this specific molecule are proprietary. However, a general methodology for the synthesis of similar functionalized siloxanes involves hydrosilylation.

General Synthesis Workflow: Hydrosilylation

Hydrosilylation is a common reaction to form silicon-carbon bonds.[9] In a typical process, a hydrosilane (containing Si-H bonds) is reacted with an unsaturated compound (like an allyl derivative) in the presence of a catalyst.[9] For this compound, this would involve the reaction of a cyanopropyl precursor with 1,1,3,3-tetramethyldisiloxane.

Caption: General workflow for siloxane synthesis.

Safe Handling and Storage Protocol

Due to its hazard profile, strict adherence to safety protocols is mandatory. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Storage:

-

Store in a cool, well-ventilated place away from heat.[10]

-

Keep the container tightly closed and store in the dark.[10]

-

Incompatible materials include acids, alcohols, oxidizing agents, and peroxides.[10]

Handling:

-

Use in a well-ventilated area to prevent vapor accumulation.[10]

-

Avoid all contact with eyes and skin; do not breathe vapor or mist.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.[10]

Caption: Workflow for safe handling and emergency response.

Applications and Relevance

While direct applications in drug development signaling pathways are not documented in current literature, the unique properties of this compound make it a valuable intermediate in advanced materials science, which can be relevant to drug delivery systems and diagnostic devices.

Primary Applications

-

Precursor for Functionalization: The nitrile groups can be chemically transformed (e.g., into primary amines) to create amino-functionalized siloxanes.[2] These derivatives are highly effective for applications like carbon capture.[2]

-

Electrolyte Component: It serves as a component in electrolyte solvents for next-generation solid-state batteries.[1][2] The polar nitrile groups help dissolve lithium salts, while the stable siloxane backbone enhances safety and thermal stability compared to traditional liquid electrolytes.[2]

Caption: Relationship between structure and key applications.

Relevance to Drug Development Professionals

The relevance of this compound to the pharmaceutical and drug development sectors is indirect but notable:

-

Biomaterials: Functionalized siloxanes are used in creating biocompatible materials. The ability to tune properties via the cyanopropyl group could be leveraged for creating novel drug delivery matrices or coatings for medical devices.

-

Separations and Diagnostics: The polarity and thermal stability are advantageous properties for materials used in separation science (e.g., as stationary phases in chromatography) or as components in diagnostic device manufacturing.[6]

Safety and Hazard Information

It is imperative to consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Classification

-

Hazard Statements:

-

Signal Word: Warning[3]

-

GHS Pictograms: Irritant (Exclamation Mark)

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[3]

First Aid Measures

-

After Inhalation: Move the victim to fresh air. If feeling unwell, seek medical advice.[10]

-

After Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical attention.[10]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention.[10]

References

- 1. dakenchem.com [dakenchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. This compound | C12H24N2OSi2 | CID 608271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 1,3-BIS(CYANOPROPYL)TETRAMETHYLDISILOXANE, 92% | [gelest.com]

- 7. This compound(18027-80-0) 13C NMR [m.chemicalbook.com]

- 8. 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 9. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, safety information, and key applications of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane. This specialized organosilicon compound, with the chemical formula C12H24N2OSi2, is recognized for its unique properties that make it valuable in advanced materials science, particularly in the fields of analytical chemistry and energy storage. This document consolidates available data on its physical and chemical properties, offers insights into its primary uses, and presents generalized experimental protocols for its characterization and application.

Physicochemical Characteristics

This compound is a colorless, transparent liquid. Its key physicochemical properties are summarized in the tables below, compiled from various chemical data sources.[1][2][3][4]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C12H24N2OSi2 | [2][3][4] |

| Molecular Weight | 268.50 g/mol | [2][4] |

| CAS Number | 18027-80-0 | [2][4] |

| Appearance | Colorless transparent liquid | [5] |

| Density | 0.934 g/mL at 25 °C | [1][3] |

| Boiling Point | 160-162 °C at 2 mmHg | [1][3] |

| Flash Point | 105 °C (221 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.444 | [1][3] |

| Vapor Pressure | 2.28 mmHg at 25°C | [1] |

Table 2: Computed Properties

| Property | Value | Reference |

| Exact Mass | 268.14271646 Da | [2] |

| Topological Polar Surface Area | 56.8 Ų | [2] |

| Complexity | 290 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 8 | [1] |

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications

The unique molecular structure of this compound, featuring a flexible siloxane backbone and polar cyanopropyl groups, makes it suitable for specialized applications.

Stationary Phase in Gas Chromatography

The high polarity imparted by the cyanopropyl groups makes this compound and related polymers excellent stationary phases for capillary gas chromatography (GC).[3] These stationary phases are particularly effective for the separation of positional and geometric isomers of fatty acid methyl esters (FAMEs) and other challenging separations requiring strong dipole-dipole interactions.[6] Polysiloxanes containing high percentages of cyanopropyl groups are necessary to resolve complex mixtures of cis and trans isomers.[6]

Electrolyte Component in Lithium-ion Batteries

Recent research has explored the use of this compound as a solvent or additive in electrolytes for lithium-ion batteries.[5] Its properties can contribute to improved oxidative stability of the electrolyte.[5] The siloxane backbone provides thermal stability, while the nitrile groups can aid in the dissolution of lithium salts and the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely available in peer-reviewed literature. The following are generalized methodologies for the analysis of similar siloxane compounds.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of this compound and to identify any impurities.

Objective: To assess the purity and identify components of a this compound sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the siloxane in a suitable solvent (e.g., ethyl acetate).

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a controlled rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and any impurity peaks. Use the mass spectra to identify the compounds by comparing them to a spectral library.

Application Workflow: Preparation of a GC Capillary Column

The following diagram illustrates a generalized workflow for the preparation of a GC capillary column where a polymer based on this compound could be used as the stationary phase.

References

Synthesis and Purification of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane, a versatile organosilicon compound. The document details the prevalent synthetic methodology, comprehensive purification protocols, and key physical and chemical properties of the compound and its precursors.

Introduction

This compound is a specialty chemical characterized by a flexible siloxane backbone and terminal cyanopropyl functional groups. This unique structure imparts desirable properties such as high polarity, making it a valuable intermediate in the synthesis of advanced materials, including stationary phases for chromatography and as a component in novel electrolytes. This guide outlines the robust and widely adopted method for its preparation: the platinum-catalyzed hydrosilylation of allyl cyanide with 1,1,3,3-tetramethyldisiloxane.

Synthesis Pathway: Hydrosilylation

The principal route for the synthesis of this compound involves the addition of the Si-H bonds of 1,1,3,3-tetramethyldisiloxane across the carbon-carbon double bond of allyl cyanide. This hydrosilylation reaction is efficiently catalyzed by platinum-based catalysts, with Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) being a common choice.

An In-depth Technical Guide to 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane in Polymer Applications

Audience: Researchers, scientists, and professionals in polymer chemistry and materials science.

Core Introduction

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a specialized organosilicon compound characterized by a flexible disiloxane backbone and two terminal cyanopropyl functional groups. This unique structure imparts a combination of properties, including polarity from the nitrile groups and thermal stability and low surface energy typical of siloxanes. In polymer science, it is not a drug and does not have a "mechanism of action" in a pharmacological sense. Instead, its utility stems from its ability to act as a versatile modifier and intermediate in the synthesis of advanced polymer systems. Its primary roles include enhancing dielectric properties, improving adhesion, and acting as a precursor for further functionalization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for its application in polymer synthesis and formulation.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₄N₂OSi₂ | [1][2][3] |

| Molecular Weight | 268.50 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.934 g/mL at 25 °C | [1][4] |

| Boiling Point | 160-162 °C at 2 mmHg | [1][4] |

| Refractive Index | n20/D 1.444 | [1][4] |

| Flash Point | 105 °C (221 °F) - closed cup | [4][5] |

| Topological Polar Surface Area | 56.8 Ų | [1][3] |

Mechanism of Action in Polymer Systems

The "mechanism of action" of this compound in polymers is multifaceted, driven by the reactivity and properties of its cyanopropyl groups and siloxane backbone.

Polarity and Dielectric Constant Modification

The primary mechanism for property modification is the introduction of highly polar nitrile (cyano) groups into a nonpolar polymer matrix, such as polydimethylsiloxane (PDMS). This has a significant impact on the dielectric properties of the resulting material.

-

Increased Dielectric Permittivity: The nitrile groups, with their strong dipole moment, increase the overall dielectric constant of the polymer. This is particularly valuable in applications such as dielectric elastomer actuators (DEAs), where a higher dielectric permittivity allows for greater actuation at lower electric fields. Research on silicones modified with cyanopropyl groups has shown a substantial increase in dielectric permittivity from 2.4 (for the base silicone) to 6.5 for a film containing 23% cyanopropyl repeat units.[4]

Adhesion Promotion

The polar cyanopropyl groups can enhance adhesion between silicone-based polymers and various organic or inorganic substrates.

-

Interfacial Binding: The nitrile functionality can participate in dipole-dipole interactions and hydrogen bonding with polar surfaces (e.g., metals, glass, certain plastics), improving interfacial adhesion where traditional nonpolar silicones would fail.[6] This allows it to act as a coupling agent or an adhesive promoter in coatings and sealants.[6]

Chemical Intermediate for Further Functionalization

The cyanopropyl groups are versatile chemical handles that can be converted into other functional groups, allowing for a wide range of polymer modifications.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form amides or carboxylic acids. This transformation introduces new reactive sites for grafting or crosslinking.[6]

-

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This conversion is significant for synthesizing amine-functionalized silicones, which are widely used as crosslinkers, surface modifiers, and in the preparation of polyamides and polyimides.[6]

Use in High-Performance Electrolytes

In the context of lithium-ion batteries, this compound serves as a specialized solvent or electrolyte additive.

-

Electrochemical Stability: Its structure contributes to an increased oxidative stability of the electrolyte, with some formulations reaching up to 5.4 V vs. Li/Li+.[1]

-

SEI Formation: It plays a role in the formation of a stable solid electrolyte interphase (SEI) on anode surfaces, particularly silicon anodes, which is crucial for long-term cycling performance.[1]

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are often proprietary or specific to the final application. However, based on analogous syntheses of cyanofunctional silicones and modified elastomers, the following general methodologies can be described.

Protocol 1: Synthesis of Cyano-functional Silicone Copolymers (Representative Method)

This protocol is based on the ring-opening copolymerization of cyclosiloxanes, a common method for producing functionalized silicones.

-

Monomer Preparation: A mixture of octamethylcyclotetrasiloxane (D₄) and a cyanopropyl-functional cyclosiloxane is prepared in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

Initiation: A catalytic amount of a suitable cationic or anionic initiator (e.g., tetramethylammonium hydroxide) is added.[4]

-

Polymerization: The reaction mixture is heated (e.g., to 80-100 °C) under a nitrogen atmosphere and stirred for several hours until the desired molecular weight is achieved. The progress of the polymerization can be monitored by viscosity measurements or Gel Permeation Chromatography (GPC).[4]

-

Termination and Purification: The reaction is terminated by neutralizing the catalyst. The resulting polymer is then purified by removing volatile cyclic monomers under a high vacuum at an elevated temperature.

Protocol 2: Formulation of a Modified Silicone Elastomer

This protocol describes the incorporation of a functional siloxane into a two-part, addition-cured silicone elastomer formulation.

-

Compounding: this compound is blended with the vinyl-functional silicone polymer base (Part A of a two-part system) at a specified weight percentage.

-

Mixing: The mixture is thoroughly homogenized using a planetary mixer or a two-roll mill.

-

Curing: The hydride-functional crosslinker (Part B) is added to the modified Part A in the prescribed ratio (e.g., 10:1). The components are mixed until uniform, taking care to avoid entrapping air.

-

Degassing and Curing: The mixture is degassed in a vacuum chamber to remove bubbles and then cured in a mold at a specified temperature (e.g., 80 °C) for a set duration (e.g., 4 hours) to form the final elastomer.[2]

Visualizations

Chemical Structure and Functional Sites

Caption: Molecular structure of this compound.

Reaction Pathways for Polymer Modification

Caption: Key reaction pathways for polymer modification.

Experimental Workflow for Elastomer Modification

Caption: Workflow for creating a modified silicone elastomer.

References

Spectral Analysis of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane, a key organosilicon compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for chemical characterization. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.

Chemical Structure

The molecular structure of this compound is a disiloxane backbone with two 3-cyanopropyl groups and four methyl groups attached to the silicon atoms.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | s | 12H | Si-(CH ₃)₂ |

| ~0.6 | m | 4H | Si-CH ₂-CH₂-CH₂-CN |

| ~1.6 | m | 4H | Si-CH₂-CH ₂-CH₂-CN |

| ~2.4 | t | 4H | Si-CH₂-CH₂-CH ₂-CN |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~-0.5 | Si-C H₃ |

| ~16.0 | Si-C H₂-CH₂-CH₂-CN |

| ~20.0 | Si-CH₂-C H₂-CH₂-CN |

| ~25.0 | Si-CH₂-CH₂-C H₂-CN |

| ~119.5 | -C N |

Experimental Protocol: NMR Spectroscopy

While specific experimental parameters for the publicly available spectra are not exhaustively detailed, a general protocol for obtaining NMR spectra of organosilicon compounds like this compound is as follows:

-

Sample Preparation: A solution of the analyte is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

-

Data Acquisition: Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio and accurate integration. The instrument mentioned in one public data source is a Varian CFT-20.[1]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (in CH₃ and CH₂) |

| ~2245 | Strong | C≡N stretch (nitrile) |

| ~1260 | Strong | Si-CH₃ deformation |

| ~1050 | Very Strong | Si-O-Si stretch (disiloxane) |

| ~800 | Strong | Si-C stretch |

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound is typically obtained using Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: As the compound is a liquid, the spectrum can be conveniently recorded "neat," meaning without a solvent.[1] This is often done by placing a drop of the liquid between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.[1] The use of a capillary cell has also been noted.[1]

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 253 | Low | [M - CH₃]⁺ |

| 198 | Moderate | [M - C₄H₆N]⁺ |

| 182 | High | [NC(CH₂)₃Si(CH₃)₂O]⁺ |

| 131 | Moderate | [Si(CH₃)₂(CH₂CH₂CN)]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Note: The molecular ion peak (M⁺) at m/z 268 is often weak or absent in the EI spectrum of siloxanes.

Experimental Protocol: Mass Spectrometry

The mass spectrum is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: The liquid sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used, where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Specific parameters such as the GC column type, temperature program, and ion source settings are crucial for reproducible results but are not consistently available in public data repositories for this specific compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic characterization.

References

Thermal Stability and Degradation of Cyanopropyl Siloxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of cyanopropyl siloxanes. By understanding the thermal properties of these versatile polymers, researchers and professionals in drug development and materials science can better leverage their unique characteristics in a variety of applications, from high-performance chromatography to advanced drug delivery systems. This document details the intrinsic thermal limitations of cyanopropyl siloxanes, the mechanisms of their degradation, and the analytical techniques used to characterize these processes.

Introduction to Cyanopropyl Siloxanes

Cyanopropyl siloxanes are a class of organosilicon polymers that incorporate polar cyanopropyl groups onto the siloxane backbone. This functionalization imparts unique properties, including increased polarity and altered solubility, making them suitable for specialized applications where traditional polydimethylsiloxanes (PDMS) are not effective. However, the introduction of these organic moieties can also influence the overall thermal stability of the polymer. High cyanopropyl content polysiloxanes, for instance, have historically presented challenges with film stability at elevated temperatures.

Thermal Stability of Cyanopropyl Siloxanes

The thermal stability of cyanopropyl siloxanes is a critical parameter for their application, particularly in high-temperature environments. The degradation of these polymers is influenced by several factors, including the concentration of cyanopropyl groups, the presence of catalysts, and the atmospheric conditions. Generally, polysiloxane networks exhibit good thermal stability, with many formulations being stable above 300°C.

A study on poly(3-cyanopropylmethyl-siloxane) (PCPMS) networks demonstrated their thermal stability to be above 300°C in both air and nitrogen atmospheres when heated at a rate of 10 °C/min[1]. The stability of these polymers can be further influenced by the type of end groups and crosslinking. For example, vinyl-terminated and crosslinked cyanopropyl siloxanes have been shown to be stable up to 365°C[1].

To enhance thermal stability, arylene bridges can be incorporated into the polysiloxane backbone, a modification that has been shown to improve the performance of cyanopropyl siloxane stationary phases in gas chromatography.

Quantitative Thermal Analysis Data

The thermal decomposition of various cyanopropyl siloxanes has been evaluated using thermogravimetric analysis (TGA). The following table summarizes key thermal stability data for different cyanopropyl-functionalized polysiloxanes.

| Polymer Description | Onset Decomposition Temperature (°C) | Atmosphere | Reference |

| Poly(3-cyanopropylmethyl-siloxane) (PCPMS) networks | > 300 | Air and N₂ | [1] |

| Aminopropyl-terminated cyanopropyl siloxane (PCN-NH₂) | 300 | N/A | [1] |

| Crosslinked aminopropyl-terminated cyanopropyl siloxane (PCN-NH₂CL) | 320 | N/A | [1] |

| Vinyl-terminated cyanopropyl siloxane (PCN-V) | 345 | N/A | [1] |

| Crosslinked vinyl-terminated cyanopropyl siloxane (PCN-V CL) | 365 | N/A | [1] |

| Polysiloxane with 75 mol% chloropropyl units | ~180-400 (major degradation) | N₂ | [2] |

| Polysiloxane with 25 mol% chloropropyl units | ~480-620 (major degradation) | N₂ | [2] |

Note: Data for chloropropyl siloxanes is included as an analogue to demonstrate the influence of polar group concentration on thermal stability.

Degradation Mechanisms of Cyanopropyl Siloxanes

The degradation of siloxanes can proceed through several mechanisms, including thermal depolymerization, catalytic depolymerization, radical scission, and hydrolysis. Uncatalyzed thermal degradation of siloxanes typically occurs at temperatures above 350°C. The presence of cyanopropyl groups can influence these degradation pathways.

Siloxane Backbone Degradation

The primary mechanism of thermal degradation for the siloxane backbone is depolymerization, which leads to the formation of volatile cyclic siloxanes. This process is often initiated by the "backbiting" of the siloxane chain, where a terminal silanol group attacks a silicon atom further down the chain, leading to the cleavage of a cyclic oligomer. The introduction of functional groups like the cyanopropyl group can accelerate this depolymerization process.

Role of the Cyanopropyl Group

The cyanopropyl side chain introduces a polar element that can alter the degradation mechanism. Studies on analogous chloropropyl-substituted polysiloxanes have shown that increasing the molar content of the polar group accelerates the depolymerization of the main polysiloxane chain[2]. It is hypothesized that the nitrile group in cyanopropyl siloxanes could participate in side reactions at elevated temperatures, potentially leading to cross-linking or the formation of different degradation products compared to standard PDMS. However, specific studies detailing the high-temperature reactions of the cyanopropyl group are limited.

Experimental Protocols for Thermal Analysis

The thermal stability and degradation products of cyanopropyl siloxanes are primarily investigated using thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the final residue.

Typical Experimental Protocol for TGA of Cyanopropyl Siloxanes:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Size: 5-10 mg of the cyanopropyl siloxane polymer.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation (Tonset) and the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a polymer. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Typical Experimental Protocol for Py-GC/MS of Cyanopropyl Siloxanes:

-

Pyrolyzer: A micro-furnace or Curie-point pyrolyzer coupled to a GC/MS system.

-

Sample Size: 0.1-0.5 mg of the cyanopropyl siloxane polymer.

-

Pyrolysis Temperature: 600-800°C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

GC Oven Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp to 280-320°C at 10-20°C/min.

-

Hold at the final temperature for 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Summary and Future Outlook

Cyanopropyl siloxanes offer a valuable combination of the properties of silicones with the added functionality of polar nitrile groups. Their thermal stability is generally robust, with many formulations withstanding temperatures of 300°C and above. The primary degradation pathway involves depolymerization of the siloxane backbone to form cyclic oligomers, a process that can be influenced by the concentration of cyanopropyl groups.

Further research is needed to fully elucidate the specific degradation mechanisms of the cyanopropyl side chains and to develop a more extensive library of quantitative thermal stability data for a wider range of cyanopropyl siloxane copolymers. A deeper understanding of these degradation pathways will enable the rational design of even more stable and high-performance cyanopropyl siloxane materials for advanced applications in pharmaceuticals, electronics, and beyond.

References

Hydrolytic sensitivity of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane.

An In-depth Technical Guide to the Hydrolytic Sensitivity of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialty organosilicon compound characterized by a flexible siloxane backbone and terminal cyanopropyl functional groups. This unique structure imparts a degree of polarity, making it useful in applications such as stationary phases for gas chromatography.[1] Understanding the hydrolytic stability of this molecule is critical for its application in aqueous or humid environments, particularly in drug development and formulation where stability is paramount.

This guide provides a comprehensive technical overview of the hydrolytic sensitivity of this compound. Due to the limited publicly available data specifically for this compound, this document synthesizes information on its reported stability with established principles of siloxane and nitrile chemistry derived from analogous compounds.

Reported Hydrolytic Stability

Direct data on the hydrolytic stability of this compound is sparse. However, a key piece of information from a commercial supplier indicates its stability in neutral aqueous conditions.

Table 1: Reported Hydrolytic Sensitivity

| Compound | Condition | Reported Sensitivity |

| This compound | Neutral Water | "No reaction with water under neutral conditions"[1] |

While this suggests good stability at neutral pH, the behavior of the molecule under acidic or basic conditions, which are common in various industrial and pharmaceutical processes, warrants a more detailed examination based on the chemistry of its constituent parts: the siloxane backbone and the cyanopropyl groups.

Hydrolysis of the Tetramethyldisiloxane Backbone

The core of the molecule is a disiloxane (Si-O-Si) bond. The hydrolysis of siloxane bonds is a well-studied process that is catalyzed by both acids and bases.[2] Neutral hydrolysis of siloxanes is generally very slow.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the siloxane bond is initiated by the protonation of the siloxane oxygen atom.[4][5] This protonation makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[5] This mechanism dramatically reduces the activation energy of hydrolysis compared to neutral conditions.[4]

Base-Catalyzed Hydrolysis

In the presence of a base, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on one of the silicon atoms.[5] This forms a pentacoordinate silicon intermediate, leading to the cleavage of the siloxane bond.[6] Generally, hydrolysis is more effective under highly alkaline or highly acidic conditions, with alkaline conditions often being more optimal for degradation.[2]

Potential Reactivity of the Cyanopropyl Group

The terminal functional groups of the molecule are cyanopropyl (- (CH₂)₃CN) groups. Aliphatic nitriles are generally stable in neutral aqueous solutions. However, they can undergo hydrolysis under strong acidic or basic conditions, typically requiring elevated temperatures. The hydrolysis of a nitrile group proceeds first to an amide and then to a carboxylic acid. Given that siloxane bond cleavage is catalyzed under acidic and basic conditions, it is the more likely degradation pathway under all but the most extreme conditions.

Factors Influencing Hydrolytic Stability

The rate of siloxane hydrolysis is not intrinsic but is heavily influenced by several external and internal factors.

Table 2: Key Factors Affecting Siloxane Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate |

| pH | The rate is slowest at neutral pH (~7).[7] Both acidic and alkaline conditions catalyze and significantly accelerate the reaction.[2][8][9][10] |

| Temperature | Increasing the temperature increases the rate of hydrolysis, following the Arrhenius equation.[10] |

| Catalysts | Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) are effective catalysts.[2][7] The nature of the counter-ion in basic solutions can also influence the degradation level.[8][9] |

| Water Concentration | An adequate concentration of water is necessary for hydrolysis to proceed.[7] |

| Solvent System | The use of co-solvents, such as ethanol, can influence the reaction rate. For instance, the hydrolysis of polydimethylsiloxane (PDMS) was found to be faster in an ethanol-water mixture.[2] |

| Substituents | The electronic and steric properties of the groups attached to the silicon atom affect reactivity. Electron-withdrawing groups can make the silicon atom more susceptible to nucleophilic attack. Increased steric bulk can hinder the approach of the nucleophile.[6] |

Predicted Hydrolytic Profile and Degradation Pathway

Based on the principles outlined above, a hydrolytic profile for this compound can be predicted:

-

Neutral Conditions (pH ≈ 7): The molecule is expected to be highly stable, consistent with supplier data.[1] Both the siloxane backbone and the cyanopropyl groups are resistant to hydrolysis at neutral pH.

-

Acidic Conditions (pH < 4): The siloxane bond is susceptible to acid-catalyzed cleavage. The likely degradation product would be 3-cyanopropyldimethylsilanol. The cyanopropyl group is expected to remain intact under moderately acidic conditions.

-

Alkaline Conditions (pH > 9): The siloxane bond will undergo base-catalyzed hydrolysis, likely at a faster rate than under acidic conditions, to form 3-cyanopropyldimethylsilanol.[2] Under very strong basic conditions and high temperatures, subsequent hydrolysis of the nitrile group to a carboxylate could occur, but this is a secondary, slower reaction.

Quantitative Data from Analogous Compounds

While no specific kinetic data exists for this compound, studies on polydimethylsiloxane (PDMS) provide a useful proxy for the behavior of the siloxane backbone.

Table 3: Hydrolysis Rate Constants for PDMS at 24°C [8][9]

| Medium | pH | Assumed Kinetics | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |

| Demineralised Water | 6 | Zeroth-order | 0.002 |

| HCl Solution | 2 | Zeroth-order | 0.07 |

| NaOH Solution | 12 | Zeroth-order | 0.28 |

These data clearly illustrate the dramatic increase in the rate of siloxane hydrolysis under both acidic and basic conditions compared to a neutral environment.

Experimental Protocol for Assessing Hydrolytic Stability

To definitively determine the hydrolytic stability of this compound, a structured experimental study is required. Below is a generalized protocol.

Objective: To quantify the degradation of this compound over time in aqueous solutions at various pH values and temperatures.

Materials and Reagents:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Organic solvent for extraction (e.g., ethyl acetate or chloroform)

-

Internal standard for quantification

-

High-purity water

Apparatus:

-

Sealed reaction vials (e.g., HDPE or glass)

-

Constant temperature bath or incubator

-

pH meter

-

Analytical balance

-

Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)[11] or a High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent. Aliquots are added to the buffered aqueous solutions in the reaction vials to achieve a known starting concentration.

-

Incubation: The vials are sealed and placed in a constant temperature bath (e.g., 25°C, 40°C, and 60°C). Control samples (blanks) containing only the buffered solutions are also prepared.[12]

-

Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), vials are removed for analysis.

-

Sample Preparation: The aqueous sample is extracted with an organic solvent containing a known concentration of an internal standard. The organic layer is separated and dried if necessary.

-

Analytical Measurement: The concentration of the parent compound remaining in the organic extract is quantified using a calibrated GC-MS or HPLC method. The formation of the primary degradation product, 3-cyanopropyldimethylsilanol, can also be monitored.[11]

Data Analysis:

-

The percentage of the initial compound remaining is plotted against time for each condition (pH and temperature).

-

From these data, degradation kinetics (e.g., zeroth-order or first-order) can be determined, and the rate constant (k) and half-life (t₁/₂) can be calculated.

Conclusion

This compound exhibits high hydrolytic stability under neutral aqueous conditions. However, based on the established chemistry of siloxanes, it is predicted to undergo hydrolysis of its Si-O-Si backbone under both acidic and basic conditions, with the rate of degradation increasing significantly at pH extremes and elevated temperatures. The primary degradation product is expected to be 3-cyanopropyldimethylsilanol, while the cyanopropyl functional groups are likely to remain intact under mild to moderate hydrolytic stress. For critical applications, particularly in drug development and formulation, it is imperative to conduct empirical stability studies under conditions relevant to the intended use to confirm this predicted profile and ensure product integrity.

References

- 1. 1,3-BIS(CYANOPROPYL)TETRAMETHYLDISILOXANE, 92% | [gelest.com]

- 2. doria.fi [doria.fi]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nlc-bnc.ca [nlc-bnc.ca]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. iwaponline.com [iwaponline.com]

- 10. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 11. eurofinsus.com [eurofinsus.com]

- 12. scientificspectator.com [scientificspectator.com]

Molecular weight and formula of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane, a versatile organosilicon compound. Its unique structure, combining a flexible siloxane backbone with reactive cyanopropyl groups, makes it a valuable intermediate in various synthetic applications.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C12H24N2OSi2[1][2][3] |

| Molecular Weight | 268.50 g/mol [1][2][4][5][6] |

| Linear Formula | [NC(CH2)3Si(CH3)2]2O[2][4][6] |

| CAS Number | 18027-80-0[1][2][4] |

Structural Representation

The structure of this compound consists of a central disiloxane bond connecting two silicon atoms. Each silicon atom is bonded to two methyl groups and a cyanopropyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical suppliers. However, general methodologies for the characterization of similar organosilicon compounds involve standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of characteristic functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational modes of the chemical bonds, particularly the nitrile (C≡N) and siloxane (Si-O-Si) groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

It is recommended to consult the certificate of analysis provided by the supplier for lot-specific data and purity information.

References

- 1. This compound | C12H24N2OSi2 | CID 608271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,3-BIS(CYANOPROPYL)TETRAMETHYLDISILOXANE, 92% | [gelest.com]

- 4. 1,3-双(3-氰丙基)四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound 97 18027-80-0 [sigmaaldrich.com]

The Intrinsic Polarity of the Cyanopropyl Functional Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the polarity of the cyanopropyl functional group, a key chemical moiety in various scientific and industrial applications, particularly in the realm of chromatography and surface modification. Through an in-depth analysis of its electronic properties, molecular geometry, and intermolecular interactions, this document elucidates the fundamental principles governing its polarity and the practical implications for researchers and professionals in drug development and analytical sciences.

Core Principles of Polarity in the Cyanopropyl Functional Group

The polarity of any functional group is fundamentally determined by the distribution of electron density across its constituent atoms. This distribution is primarily influenced by two key factors: the electronegativity difference between bonded atoms and the overall molecular geometry.

The cyanopropyl functional group, with the general structure -CH₂CH₂CH₂C≡N, exhibits a significant dipole moment due to the pronounced electronegativity difference between the carbon and nitrogen atoms of the nitrile group. The nitrogen atom, being more electronegative, draws electron density away from the carbon atom, creating a polar covalent bond and a permanent dipole.

Electronegativity and Bond Polarity

The polarity of individual bonds within the cyanopropyl group can be estimated by the difference in Pauling electronegativity values of the bonded atoms.

| Bond | Atom 1 | Electronegativity (Pauling Scale) | Atom 2 | Electronegativity (Pauling Scale) | Electronegativity Difference (ΔEN) | Bond Type |

| C-H | Carbon | 2.55[1] | Hydrogen | 2.20[1][2] | 0.35 | Nonpolar Covalent |

| C-C | Carbon | 2.55[1] | Carbon | 2.55[1] | 0 | Nonpolar Covalent |

| C≡N | Carbon | 2.55[1] | Nitrogen | 3.04[3] | 0.49 | Polar Covalent |

Table 1: Electronegativity values and bond polarities of the cyanopropyl functional group.

As indicated in Table 1, the C-H and C-C bonds within the propyl chain are considered nonpolar due to the small to non-existent difference in electronegativity. However, the carbon-nitrogen triple bond (C≡N) possesses a significant electronegativity difference, resulting in a strong dipole moment with the negative pole oriented towards the nitrogen atom. This bond polarity is the primary contributor to the overall polarity of the cyanopropyl functional group.

Molecular Geometry and Dipole Moment

Experimental Determination of Polarity

The polarity of molecules containing the cyanopropyl functional group can be experimentally determined through various methods. These methods provide quantitative data that is essential for understanding and predicting the behavior of these molecules in different chemical environments.

Measurement of Dipole Moment

A common experimental method for determining the dipole moment of a substance is through capacitance measurements, often referred to as the Debye method.[4]

Experimental Protocol: Determination of Dipole Moment using the Debye Method

-

Solution Preparation: Prepare a series of dilute solutions of the cyanopropyl-containing compound in a non-polar solvent (e.g., benzene or cyclohexane) at various known concentrations.

-

Capacitance Measurement:

-

Measure the capacitance of a capacitor with a vacuum between the plates (C₀).

-

Measure the capacitance of the capacitor when filled with the pure non-polar solvent.

-

Measure the capacitance of the capacitor for each of the prepared solutions.

-

-

Density Measurement: Measure the density of the pure solvent and each of the solutions.

-

Refractive Index Measurement: Measure the refractive index of the pure solvent and each of the solutions using a refractometer.

-

Calculation: The molar polarization of the solute at infinite dilution is calculated from the measured dielectric constants and densities. The dipole moment (μ) is then determined using the Debye equation, which relates the molar polarization to the dipole moment and the polarizability of the molecule.[5] The Guggenheim method provides an alternative calculation approach that relies on measurements of the dielectric constant and refractive index of the solutions.[5]

Characterization of Chromatographic Stationary Phase Polarity

The polarity of cyanopropyl-functionalized stationary phases, widely used in chromatography, is a critical parameter that dictates their separation selectivity. This polarity can be characterized using standardized chromatographic tests.

Experimental Protocol: Characterization of Stationary Phase Polarity using the Snyder-Rohrschneider and Tanaka Test

-

Column Conditioning: The cyanopropyl-functionalized chromatographic column is conditioned with an appropriate mobile phase until a stable baseline is achieved.

-

Injection of Probe Solutes: A mixture of well-characterized probe solutes with varying functionalities (e.g., non-polar, polar, acidic, basic, hydrogen-bond donors, and hydrogen-bond acceptors) is injected onto the column.

-

Retention Data Acquisition: The retention times of the probe solutes are measured under isocratic elution conditions.

-

Calculation of Polarity Parameters:

-

Snyder-Rohrschneider Characterization: The retention data is used to calculate the polarity index (P') and selectivity parameters (xₑ, xₙ, xₐ) which describe the stationary phase's ability to engage in different types of intermolecular interactions (dispersion, dipole, and hydrogen bonding).

-

Tanaka Test: This test provides a more detailed characterization of the stationary phase, including its hydrophobicity, steric selectivity, and hydrogen bonding capacity, by analyzing the retention of a specific set of probe solutes.

-

-

Data Interpretation: The calculated parameters provide a quantitative measure of the stationary phase's polarity and selectivity, allowing for comparison with other stationary phases and aiding in method development.

Visualization of Concepts

The following diagrams illustrate the key concepts related to the polarity of the cyanopropyl functional group.

Applications in Research and Drug Development

The distinct polarity of the cyanopropyl functional group makes it invaluable in a variety of applications, particularly in the pharmaceutical and biotechnology industries.

-

Chromatography: Cyanopropyl-bonded stationary phases are widely used in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).[6][7] Their intermediate polarity allows for unique selectivity in the separation of a wide range of compounds, from non-polar hydrocarbons to polar pharmaceuticals.[6][7] In reversed-phase mode, they offer a less hydrophobic alternative to traditional C8 and C18 phases, providing different selectivity for polar and aromatic compounds.[8] In normal-phase mode, they can be used to separate polar compounds.[8]

-

Solid-Phase Extraction (SPE): Cyanopropyl-functionalized sorbents are employed in SPE for the selective extraction and cleanup of analytes from complex matrices.[9] They can be used in both normal-phase and reversed-phase modes to isolate compounds based on their polarity.[9]

-

Surface Modification: The cyanopropyl group can be used to modify surfaces, imparting a polar character. Cyanopropyl silanes are used to functionalize silica and other materials, creating surfaces with specific wetting and adhesive properties.[10]

Conclusion

The cyanopropyl functional group possesses a significant and inherent polarity, primarily due to the strong dipole moment of the carbon-nitrogen triple bond. This polarity, which can be quantitatively assessed through experimental methods such as dipole moment measurements and chromatographic characterization, governs its interactions with other molecules and its utility in a range of scientific applications. A thorough understanding of the principles outlined in this guide is essential for researchers, scientists, and drug development professionals to effectively harness the unique properties of the cyanopropyl functional group in their respective fields.

References

- 1. Electronegativities of the elements (data page) - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Hydrogen » electronegativity [winter.group.shef.ac.uk]

- 3. roymech.org [roymech.org]

- 4. DipoleMoment [andrew.cmu.edu]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 7. hawach.com [hawach.com]

- 8. separationmethods.com [separationmethods.com]

- 9. specartridge.com [specartridge.com]

- 10. Cyano Compounds, 2 Cyano Phenol | Changfu Chemical [cfsilicones.com]

An In-depth Technical Guide to 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane (CAS 18027-80-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane (CAS 18027-80-0), along with its known synonyms. While direct biological and detailed experimental data for this specific compound are limited in publicly accessible literature, this guide extrapolates potential applications and experimental protocols based on the known reactivity of its functional groups and the biological activities of related organosilicon and nitrile-containing compounds.

Chemical Identity and Physical Properties

This compound is a specialty organosilicon compound characterized by a flexible disiloxane backbone and terminal cyanopropyl functional groups. These features impart a unique combination of properties, including thermal stability and polarity.

Synonyms:

-

4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dibutanenitrile[1][2][3][4][5]

-

Butanenitrile, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-

-

BIS(BUTYRONITRILE)TETRAMETHYLDISILOXANE

-

6-Oxa-5,7-disilaundecanedinitrile, 5,5,7,7-tetramethyl-

Table 1: Physicochemical Properties of CAS 18027-80-0

| Property | Value | Reference |

| CAS Number | 18027-80-0 | [6][7] |

| Molecular Formula | C₁₂H₂₄N₂OSi₂ | [6][7] |

| Molecular Weight | 268.50 g/mol | [6][7] |

| Appearance | Colorless to straw-colored clear liquid | --- |

| Boiling Point | 160-162 °C at 2 mmHg | [1] |

| Density | 0.934 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.444 | [1] |

| Flash Point | 105 °C (closed cup) | [4][8] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [9][10] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions. | [11] |

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, its structural motifs—the siloxane backbone and the nitrile functional groups—are of significant interest in medicinal chemistry and drug development.

Organosilicon Compounds in Medicine: The incorporation of silicon into organic molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[8][12][13] Siloxanes, in particular, are known for their biocompatibility and have been extensively used in medical devices and as excipients in pharmaceutical formulations.[10]

Nitrile-Containing Pharmaceuticals: The nitrile group is a key pharmacophore found in numerous approved drugs.[6][11] It can act as a bioisostere for other functional groups and participate in hydrogen bonding and dipole-dipole interactions with biological targets. The metabolic stability of the nitrile group is generally high, which is a desirable property in drug design.[6] Some organonitrile compounds have also demonstrated antimicrobial activity.

Given these characteristics, this compound could be investigated for a range of biological activities, including but not limited to:

-

Enzyme Inhibition: The nitrile groups could interact with active sites of various enzymes.

-

Antimicrobial Activity: The combination of the siloxane and nitrile moieties may exhibit antibacterial or antifungal properties.

-

Drug Delivery: The compound could serve as a scaffold or a component in drug delivery systems, leveraging the biocompatibility of the siloxane backbone.

Experimental Protocols

3.1. Synthesis via Hydrosilylation

The most probable synthetic route to this compound is the hydrosilylation of allyl cyanide with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Procedure (Hypothetical):

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 1,1,3,3-tetramethyldisiloxane and a platinum catalyst (e.g., Karstedt's catalyst, typically in the ppm range relative to the siloxane). The system is purged with dry nitrogen.

-

Addition of Allyl Cyanide: Allyl cyanide is added dropwise to the reaction mixture at a controlled temperature (e.g., 60-80 °C). The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) from the starting siloxane.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst can be removed by filtration through a pad of celite or by treatment with activated carbon. The crude product is then purified by vacuum distillation to yield the final product.

3.2. Characterization Methods

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons on the silicon atoms, and the propyl chain protons. |

| ¹³C NMR | Resonances for the methyl carbons attached to silicon, the carbons of the propyl chain, and the nitrile carbon. |

| ²⁹Si NMR | A characteristic shift for the silicon atoms in the disiloxane backbone. |

| FTIR Spectroscopy | Presence of a strong C≡N stretching band around 2245 cm⁻¹, Si-O-Si stretching around 1060 cm⁻¹, and C-H stretching bands. Absence of the Si-H band from the starting material. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of purity and confirmation of the molecular weight from the mass spectrum. |

3.3. Potential Biological Evaluation Workflow

For researchers interested in the pharmacological potential of this compound, a general workflow for initial biological screening is proposed below.

Caption: A general workflow for the initial biological screening of the compound.

Safety Information

Based on available safety data sheets, this compound is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a functionalized organosilicon compound with potential applications in materials science and, speculatively, in the biomedical field. The presence of both a biocompatible siloxane backbone and reactive nitrile groups makes it an interesting candidate for further research and development. This guide provides a foundational understanding of its properties and outlines potential avenues for its synthesis and biological evaluation. Further experimental studies are warranted to fully elucidate its chemical and biological characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijseas.com [ijseas.com]

- 4. lcms.cz [lcms.cz]

- 5. 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(18027-80-0) 1H NMR [m.chemicalbook.com]

- 7. Functionalized bridged silsesquioxane-based nanostructured microspheres: ultrasound-assisted synthesis and in vitro cytotoxicity characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. This compound | C12H24N2OSi2 | CID 608271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Highly Polar Cyanopropyl Stationary Phases in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) columns utilizing stationary phases derived from 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane are characterized by their high polarity. This characteristic is primarily due to the presence of the cyanopropyl functional group, which imparts a strong dipole moment to the polysiloxane backbone. This high polarity is instrumental in the separation of polar and polarizable analytes through strong dipole-dipole and dispersion interactions.[1][2]

Commercially available GC columns are typically prepared with a copolymer containing a high percentage of bis(cyanopropyl) siloxane, often blended with other siloxane monomers to optimize thermal stability and selectivity.[2] These columns are particularly effective for applications requiring the separation of complex mixtures of isomers or compounds with subtle differences in polarity.

Principle of Separation

The separation mechanism in gas chromatography relies on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase coated on the column's inner wall.[3] In the case of cyanopropyl-based stationary phases, polar analytes will have a stronger interaction with the polar stationary phase, leading to longer retention times compared to non-polar analytes. This selective retention allows for the effective separation of components within a mixture. The high polarity of bis(cyanopropyl) phases is particularly advantageous for resolving geometric (cis/trans) and positional isomers of various compounds.[1][4]

Key Applications

Highly polar cyanopropyl stationary phases are widely employed in various analytical applications, including:

-

Fatty Acid Methyl Esters (FAMEs) Analysis: These columns are the industry standard for the detailed separation of cis and trans isomers of FAMEs, which is critical in food science, nutrition, and biofuel research.[1][4][5][6] The unique selectivity of these phases allows for the resolution of complex FAME profiles from various sources like vegetable oils, animal fats, and marine oils.[4]

-

Volatile Organic Compounds (VOCs): The strong polarity is effective in retaining and separating a wide range of VOCs, including alcohols, aldehydes, ketones, and aromatic compounds.[2]

-

Pharmaceutical and Drug Development: In drug development, these columns can be used for residual solvent analysis, impurity profiling, and the analysis of polar functional groups in active pharmaceutical ingredients (APIs) and their intermediates. The analysis of residual amines, which can be challenging on less polar columns due to peak tailing, can be improved on highly polar phases.[7]

-

Environmental Analysis: Analysis of polar environmental contaminants such as phenols, pesticides, and herbicides.

-

Petrochemical Industry: Separation of oxygenates and aromatic compounds in petroleum products.

Experimental Protocols

Below are generalized experimental protocols for common applications using highly polar cyanopropyl GC columns. It is important to note that specific parameters may need to be optimized based on the specific analytes, sample matrix, and instrument.

Protocol 1: Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is designed for the separation of a complex mixture of FAMEs, including cis and trans isomers.

Table 1: GC-FID Conditions for FAMEs Analysis

| Parameter | Value |

| Column | Highly polar biscyanopropyl siloxane phase (e.g., SP™-2560, Rt®-2560) |

| 100 m x 0.25 mm I.D., 0.20 µm film thickness | |

| Oven Program | 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold 20 min |

| Injector | Split/Splitless, 250°C, Split ratio 100:1 |

| Carrier Gas | Helium or Hydrogen, Constant flow at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID), 260°C |

| Injection Volume | 1 µL |

| Sample Preparation | FAMEs prepared by transesterification of lipids, dissolved in hexane. |

Workflow for FAMEs Analysis

Caption: Workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).

Protocol 2: Analysis of Volatile Organic Compounds (VOCs)

This protocol provides a general method for the screening of various volatile polar compounds.

Table 2: GC-MS Conditions for VOCs Analysis

| Parameter | Value |

| Column | Mid- to high-polarity cyanopropylphenyl phase |

| 30 m x 0.25 mm I.D., 1.0 µm film thickness | |

| Oven Program | 40°C (hold 3 min), ramp to 250°C at 15°C/min, hold 15 min |

| Injector | Split/Splitless, 250°C, Split ratio 15:1 |

| Carrier Gas | Helium, Average linear velocity of 45 cm/sec |

| Detector | Mass Spectrometer (MS) in SCAN mode (e.g., 15-350 amu) |

| Injection Volume | 1 µL |

| Sample Preparation | Sample dissolved in an appropriate solvent (e.g., methanol). |

Logical Relationship in Column Selection for VOCs

Caption: Factors influencing GC column selection for VOC analysis.

Quantitative Data Summary

The performance of highly polar cyanopropyl columns can be evaluated based on several key parameters. The following table summarizes typical performance metrics, although specific values will vary with the application.

Table 3: Typical Performance Characteristics

| Parameter | Typical Value/Range | Significance |

| USP Code | G5, G48 | Classification of stationary phase polarity. |

| Max Temperature | 250 - 275 °C | Higher temperatures can cause column bleed and degradation. |

| Bleed Specification | < 1 pA at specified temperature | Low bleed is crucial for sensitive detectors like MS. |

| Resolution (Rs) | > 1.5 for critical pairs | Indicates the degree of separation between two adjacent peaks. |

| Tailing Factor (Tf) | 0.9 - 1.2 | A measure of peak symmetry; values close to 1 are ideal. |

Conclusion

GC columns based on this compound and related cyanopropyl polysiloxanes are powerful tools for the separation of polar compounds. Their unique selectivity, particularly for geometric and positional isomers, makes them indispensable in fields such as food analysis and drug development. By carefully selecting column dimensions and optimizing analytical conditions, researchers can achieve high-resolution separations of complex mixtures. The protocols and data presented here provide a foundation for developing and implementing robust analytical methods using these highly polar stationary phases.

References

- 1. chem-agilent.com [chem-agilent.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. gcms.cz [gcms.cz]

- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 5. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Silylating Capillary GC Columns with 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

Audience: Researchers, scientists, and drug development professionals.